molecular formula C85H146N26O21 B12754959 Tertomotide CAS No. 915019-08-8

Tertomotide

Cat. No.: B12754959
CAS No.: 915019-08-8
M. Wt: 1868.2 g/mol
InChI Key: WZJRQXZSYQYFJV-QAXVQDKQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tertomotide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The synthesis is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and reproducible production of large quantities of the peptide. The final product undergoes rigorous purification and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Tertomotide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. it can be modified through conjugation reactions to enhance its stability or efficacy .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) for peptide bond formation. The reaction conditions include anhydrous solvents and inert atmosphere to prevent side reactions .

Major Products Formed

The primary product of the synthesis is this compound itself. during the purification process, side products such as truncated peptides or peptides with incorrect sequences may be formed and subsequently removed .

Scientific Research Applications

Oncology

Tertomotide has been extensively studied for its potential as a cancer vaccine. It targets telomerase, an enzyme overexpressed in many cancer cells, and stimulates an immune response to recognize and kill these cells. Clinical trials have investigated its efficacy in treating various cancers, including pancreatic cancer and non-small cell lung cancer .

Neurodegenerative Diseases

Recent research has explored the use of this compound in treating Alzheimer’s disease. It has shown promise in reducing amyloid-beta toxicity and exhibiting anti-inflammatory and antioxidant properties. Clinical trials are ongoing to evaluate its efficacy in this context .

Other Applications

This compound’s ability to modulate the immune system has also led to investigations into its potential use in other diseases, such as progressive supranuclear palsy and other neurodegenerative disorders .

Mechanism of Action

Tertomotide exerts its effects by targeting telomerase, an enzyme that maintains telomeres and is overexpressed in many cancer cells. By activating the immune system, this compound induces a cytotoxic T-lymphocyte response against telomerase-expressing cells. This immune response helps in recognizing and killing cancer cells . Additionally, this compound has been shown to interact with heat shock proteins HSP70 and HSP90, contributing to its anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

    Imetelstat: Another telomerase inhibitor used in cancer therapy.

    GRN163L: A lipid-conjugated oligonucleotide that targets telomerase.

    Telomestatin: A natural product that inhibits telomerase activity.

Uniqueness of Tertomotide

This compound is unique in its dual role as a cancer vaccine and a potential therapeutic agent for neurodegenerative diseases. Unlike other telomerase inhibitors, this compound not only targets cancer cells but also exhibits anti-inflammatory and antioxidant properties, making it a versatile compound for various therapeutic applications .

Conclusion

This compound is a promising compound with diverse applications in oncology and neurodegenerative diseases. Its unique mechanism of action and ability to modulate the immune system make it a valuable candidate for further research and development.

Properties

Key on ui mechanism of action

Tertomotide targets an enzyme called telomerase. Telomerase is seldom found in normal cell types but is overexpressed in most cancer cells.

CAS No.

915019-08-8

Molecular Formula

C85H146N26O21

Molecular Weight

1868.2 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C85H146N26O21/c1-12-47(8)65(81(130)111-38-22-30-63(111)78(127)102-56(82(131)132)25-16-17-33-86)108-75(124)60(42-51-23-14-13-15-24-51)106-71(120)53(26-18-34-94-83(88)89)99-72(121)58(40-45(4)5)104-70(119)54(27-19-35-95-84(90)91)100-76(125)61(43-112)107-79(128)66(50(11)113)109-74(123)59(41-46(6)7)105-73(122)57(39-44(2)3)103-68(117)49(10)98-77(126)62-29-21-37-110(62)80(129)55(28-20-36-96-85(92)93)101-67(116)48(9)97-69(118)52(87)31-32-64(114)115/h13-15,23-24,44-50,52-63,65-66,112-113H,12,16-22,25-43,86-87H2,1-11H3,(H,97,118)(H,98,126)(H,99,121)(H,100,125)(H,101,116)(H,102,127)(H,103,117)(H,104,119)(H,105,122)(H,106,120)(H,107,128)(H,108,124)(H,109,123)(H,114,115)(H,131,132)(H4,88,89,94)(H4,90,91,95)(H4,92,93,96)/t47-,48-,49-,50+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,65-,66-/m0/s1

InChI Key

WZJRQXZSYQYFJV-QAXVQDKQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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